5-Decenyl acetate

説明

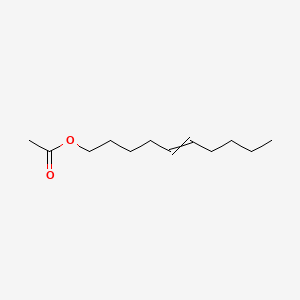

Structure

3D Structure

特性

分子式 |

C12H22O2 |

|---|---|

分子量 |

198.30 g/mol |

IUPAC名 |

dec-5-enyl acetate |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3 |

InChIキー |

VTUFOIHYMMMNOM-UHFFFAOYSA-N |

正規SMILES |

CCCCC=CCCCCOC(=O)C |

製品の起源 |

United States |

Biological Occurrence and Identification

The chemical compound 5-Decenyl acetate (B1210297) is a significant component in the pheromone blends of numerous moth species within the order Lepidoptera. Its presence and specific isomeric form are crucial for chemical communication, primarily in attracting mates.

Scientific analysis has identified 5-Decenyl acetate in the pheromone gland extracts of several moth species.

Agrotis segetum (Turnip Moth): (Z)-5-decenyl acetate is a known pheromone component of the turnip moth, Agrotis segetum. researchgate.netnih.govnih.govmpg.dempg.denih.govnih.gov Its identification has been crucial in understanding the chemical ecology of this agricultural pest. researchgate.netoup.com Studies have explored the structure-activity relationships of its analogs, highlighting the importance of the acetate group and terminal methyl group for receptor interaction. researchgate.netnih.govcambridge.org

Anarsia lineatella (Peach Twig Borer): The sex pheromone of the peach twig borer, Anarsia lineatella, contains trans-5-decenyl acetate. oup.comresearchgate.net This compound, along with its corresponding alcohol, is highly attractive to males in field studies. oup.comresearchgate.net The pheromone has been identified as a two-component blend of (E)-5-decen-1-ol and (E)-5-decen-1-yl acetate. sfu.ca

Euxoa spp. (Cutworm Moths): (Z)-5-decenyl acetate has been identified as a sex attractant for three closely related species of cutworm moths: Euxoa declarata, Euxoa campestris, and Euxoa rockburnei. cambridge.org It is also a component in the four-component pheromone blend for the redbacked cutworm, Euxoa ochrogaster, along with (Z)-5-, (Z)-7-, and (Z)-9-dodecenyl acetates. nih.gov The presence of (Z)-5-decenyl acetate as an impurity in pheromone traps for Anarsia lineatella has been found to attract Euxoa tritici. researchgate.net

Agrotis ypsilon (Black Cutworm): In a Chinese strain of the black cutworm, Agrotis ypsilon, (Z)-5-decenyl acetate was identified as one of five components in the female pheromone gland extracts. The other components were (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate, and (Z)-8-dodecenyl acetate.

The amount and proportion of this compound within the natural pheromone blend are critical for its effectiveness.

In Agrotis ypsilon, the amount of (Z)-5-decenyl acetate in the pheromone gland of a 3-day-old female was found to be approximately 0.085 ± 0.031 ng. This compound constituted about 14.392 ± 6.10% of the total five-component blend.

For Agrotis segetum, the total pheromone titer, which includes (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate, was measured at 2.0 ± 0.3 ng in a laboratory culture and 3.2 ± 0.6 ng in a "wild strain". nih.gov The percentage of (Z)-5-decenyl acetate in this blend showed significant individual variation, with a mean of 14.8% and a high coefficient of variation. nih.gov

In the case of the redbacked cutworm, Euxoa ochrogaster, (Z)-5-decenyl acetate is an essential minor component in a four-component blend. nih.gov Optimal attraction was observed with microgram ratios of 1:200:2:1 or 1:200:6:2 for (Z)-5-decenyl acetate, (Z)-5-dodecenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-dodecenyl acetate, respectively. nih.gov

Table 1: Quantitative Analysis of (Z)-5-Decenyl Acetate in Moth Pheromone Glands

| Species | Amount (ng/female) | Percentage of Blend | Other Major Components |

|---|---|---|---|

| Agrotis ypsilon | 0.085 ± 0.031 | 14.392 ± 6.10% | (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate, (Z)-8-dodecenyl acetate |

| Agrotis segetum | Not individually quantified | 14.8% (mean) | (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate |

| Euxoa ochrogaster | Not individually quantified | Minor component | (Z)-5-dodecenyl acetate, (Z)-7-dodecenyl acetate, (Z)-9-dodecenyl acetate |

The specific geometric isomer of this compound is crucial for its biological activity.

In Anarsia lineatella, the identified pheromone component is trans-5-decenyl acetate, also known as (E)-5-decenyl acetate. oup.comresearchgate.net Analysis of this compound showed no detectable cis isomer. researchgate.net The pheromone of the Peach Twig Borer (PTB) is an 85:15 ratio of (E)-5-decenyl acetate and (E)-5-decenol. google.comgoogleapis.comgoogle.com

For Agrotis segetum and the Euxoa species mentioned, the active isomer is the cis or (Z) form, (Z)-5-decenyl acetate. researchgate.netnih.govnih.govmpg.dempg.denih.govnih.govcambridge.org In Agrotis segetum, electrophysiological studies showed that (Z)-5-decenyl acetate evoked the highest response in male antennae compared to (E)-5-decenyl acetate. researchgate.net

The synthesis of this compound can result in different E:Z isomeric ratios. For example, one synthetic method yielded a 78:22 E:Z ratio, while another produced an 82:18 ratio. google.com

Table 2: Isomeric Forms of this compound in Lepidoptera

| Species | Isomer | Notes |

|---|---|---|

| Anarsia lineatella (Peach Twig Borer) | (E)-5-decenyl acetate | No detectable (Z) isomer found in natural extracts. researchgate.net |

| Agrotis segetum (Turnip Moth) | (Z)-5-decenyl acetate | The primary active isomer. researchgate.net |

| Euxoa declarata | (Z)-5-decenyl acetate | Attracts males of this species. cambridge.org |

| Euxoa campestris | (Z)-5-decenyl acetate | Attracts males of this species. cambridge.org |

| Euxoa rockburnei | (Z)-5-decenyl acetate | Attracts males of this species. cambridge.org |

| Agrotis ypsilon (Black Cutworm) | (Z)-5-decenyl acetate | A component of the multi-chemical pheromone blend. |

This compound is functionally classified as a sex pheromone component. vulcanchem.com Female moths of various species release this compound to attract males for mating. vulcanchem.com The male moths detect the pheromone at extremely low concentrations using specialized olfactory receptors on their antennae. vulcanchem.com

In many species, this compound does not act alone but as part of a multi-component blend. nih.gov The specific ratio of the components is often critical for attracting conspecific males and maintaining reproductive isolation between closely related species. For instance, while (Z)-5-decenyl acetate is a key attractant for several Euxoa species, its combination with other compounds can either enhance or inhibit attraction. cambridge.orgnih.gov In the case of the redbacked cutworm, certain minor components, including (Z)-5-decenyl acetate, can become inhibitory at higher concentrations. nih.gov

Structure-activity relationship studies on the turnip moth, Agrotis segetum, have shown that the acetate group of (Z)-5-decenyl acetate is vital for its recognition by the male moth's receptors, highlighting the importance of its chemical structure for its pheromonal function. cambridge.org

Biosynthesis and Metabolic Pathways

Enzymatic Mechanisms for 5-Decenyl Acetate (B1210297) Formation in Pheromone Glands

The transformation of a common fatty acid precursor into 5-decenyl acetate is a multi-step process orchestrated by a suite of specialized enzymes. These enzymatic reactions ensure the precise chain length, degree of unsaturation, and functional group required for biological activity.

Role of Specific Desaturases

Desaturases are pivotal enzymes that introduce double bonds into fatty acyl chains, a critical step in determining the identity of the final pheromone component. biologists.comslu.se In the biosynthesis of many moth pheromones, including those with a decenyl acetate structure, a Δ11-desaturase is often the initial and key desaturating enzyme. scispace.comnih.gov This enzyme typically acts on a saturated C16 fatty acid, such as palmitic acid, to produce (Z)-11-hexadecenoic acid. scispace.comnih.govnih.gov

While Δ11-desaturase is a common player, other desaturases can also be involved in creating the diversity of pheromone structures seen in nature. pnas.orgpnas.org For instance, the biosynthesis of some pheromones involves Δ5, Δ9, and other desaturases. frontiersin.orgnih.gov The specific desaturase present and its substrate specificity are crucial in defining the final pheromone blend of a species. pnas.org In some cases, a single multifunctional desaturase can catalyze multiple, distinct desaturation steps. pnas.org

The production of ω5-unsaturated compounds like this compound is often linked to the initial action of a Δ11-desaturase on a C16 precursor, followed by chain-shortening. nih.gov Conversely, the formation of ω7-unsaturated pheromones, such as (Z)-5-dodecenyl acetate, points to the involvement of a Δ9-desaturase acting on a C16 or C18 fatty acid, which is then chain-shortened. nih.gov

Characterization of Chain Elongation and Shortening Enzymes (β-oxidation)

Following desaturation, the fatty acyl-CoA intermediate undergoes controlled chain-shortening, a process mediated by β-oxidation enzymes. scispace.compnas.org This limited chain-shortening is essential for generating the correct carbon chain length of the pheromone precursor. slu.se For the synthesis of this compound from a C16 precursor, the (Z)-11-hexadecenoyl-CoA would undergo three rounds of β-oxidation, with each cycle removing a two-carbon unit. scispace.com

The enzymes involved in this process, such as acyl-CoA oxidases and dehydrogenases, exhibit specificity for chain length, ensuring the precise tailoring of the fatty acid chain. scispace.com While the core β-oxidation pathway is well-understood, the specific enzymes dedicated to pheromone biosynthesis and their regulation are still areas of active research. scispace.com Mutations in the β-oxidation pathway have been shown to alter the final pheromone composition in some moth species, highlighting the importance of this step. scispace.com

Acetylation and Reduction Processes Mediated by Specific Enzymes

The final steps in the biosynthesis of this compound involve the reduction of the fatty acyl-CoA to a fatty alcohol, followed by acetylation to form the final acetate ester. frontiersin.orgiastate.edu The reduction is catalyzed by a fatty-acyl reductase (FAR), an enzyme that converts the fatty-acyl precursor into the corresponding alcohol. scispace.comfrontiersin.org These reductases can operate on various unsaturated fatty acids, contributing to the diversity of pheromone components. nih.gov

The subsequent acetylation of the fatty alcohol is carried out by an acetyltransferase (ATF). iastate.edugoogle.com This enzyme transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the fatty alcohol, forming the final acetate ester pheromone. researchgate.net While the involvement of acetyltransferases is a postulated key step, identifying the specific enzymes responsible for pheromone acetylation in many species has proven challenging. scispace.comnih.gov

Genetic Regulation of this compound Biosynthesis

The precise production of this compound is not only controlled at the enzymatic level but is also tightly regulated at the genetic level. The expression of genes encoding the biosynthetic enzymes is often tissue-specific and temporally controlled to coincide with mating periods.

Identification and Functional Characterization of Genes Encoding Biosynthesis-Related Enzymes

Modern molecular techniques have enabled the identification and functional characterization of the genes responsible for pheromone biosynthesis. nih.gov Genes encoding various desaturases, fatty-acyl reductases, and other key enzymes have been cloned and their functions confirmed through heterologous expression systems, such as in yeast. scispace.comnih.gov

For instance, studies in the turnip moth, Agrotis segetum, which uses (Z)-5-decenyl acetate as a sex pheromone component, have identified a Δ11-desaturase gene. scispace.comnih.govresearchgate.net Functional assays confirmed that this desaturase acts on palmitate to produce the precursor for the homologous series of acetate pheromones, including (Z)-5-decenyl acetate. nih.govresearchgate.net Similarly, fatty-acyl reductase genes have been identified and shown to be capable of reducing the unsaturated fatty acid precursors. nih.gov However, the specific acetyltransferase gene involved in the final step of this compound synthesis in many species remains elusive. scispace.comnih.gov

Transcriptomic Profiling of Pheromone Glands During this compound Production

Transcriptomic analysis of pheromone glands provides a powerful tool to identify candidate genes involved in pheromone biosynthesis. nih.govplos.org By comparing the gene expression profiles of pheromone glands with other tissues, researchers can pinpoint genes that are highly expressed in the glands and are therefore likely to be involved in producing pheromone components. nih.govnih.gov

In studies of moths that produce acetate pheromones, transcriptomic sequencing has led to the identification of numerous candidate genes encoding fatty acid synthases, desaturases, β-oxidation enzymes, fatty-acyl reductases, and acetyltransferases. nih.govnih.gov For example, in Agrotis segetum, Illumina sequencing of the pheromone gland transcriptome enabled the identification of a suite of genes potentially involved in the production of its acetate pheromones. nih.govresearchgate.netcore.ac.uk Such analyses provide a foundation for further functional studies to elucidate the complete molecular machinery of this compound biosynthesis. plos.org

Precursors and Intermediate Metabolites in the Biosynthetic Pathway of this compound

The biosynthesis of this compound, a common component of insect sex pheromones, is a multi-step process rooted in the general fatty acid metabolism of the organism. researchgate.net It is considered a Type I pheromone, which are typically C10-C18 aldehydes, alcohols, or acetates derived from fatty acid precursors. plos.orgpnas.org The specific structure of this compound is achieved through a series of enzymatic reactions involving desaturation, chain shortening, reduction, and esterification. plos.org

The biosynthetic pathway generally begins with common saturated fatty acids, primarily palmitic acid (a C16 fatty acid) or stearic acid (a C18 fatty acid), which are synthesized from acetyl-CoA. plos.orgmdpi.comnih.gov Research on various moth species has elucidated a conserved pathway that is modified to produce species-specific pheromone blends. mdpi.com

A critical step in the formation of this compound is the introduction of a double bond at a specific position by a desaturase enzyme, followed by controlled chain shortening through β-oxidation. pnas.orgfrontiersin.org Studies on several moths in the Plusiinae subfamily have shown that the synthesis of ω5-unsaturated compounds, such as (Z)-5-decenyl acetate, originates from the Δ11-desaturation of palmitic acid (16:Acid). frontiersin.org This initial desaturation step creates a (Z)-11-hexadecenyl intermediate. frontiersin.org

This C16 intermediate then enters a cycle of β-oxidation, where the fatty acid chain is shortened by two carbons in each cycle. The (Z)-11-hexadecenyl intermediate is first shortened to a (Z)-9-tetradecenyl (C14) intermediate, then to a (Z)-7-dodecenyl (C12) intermediate, and finally to the key (Z)-5-decenyl (C10) acyl precursor. frontiersin.org

Once the correct chain length and double bond position are achieved in the form of a fatty-acyl compound (like (Z)-5-decenoyl-CoA), the pathway proceeds to the terminal modification steps. A pheromone gland-specific fatty-acyl reductase (FAR) enzyme reduces the carbonyl group of the acyl precursor to an alcohol, forming (Z)-5-decenol. frontiersin.orgpnas.org This reduction is a common and crucial step in the biosynthesis of most oxygenated moth pheromones. pnas.org In the final step, an acetyltransferase enzyme catalyzes the esterification of the alcohol, transferring an acetyl group from a donor like acetyl-CoA to (Z)-5-decenol, yielding the final product, (Z)-5-decenyl acetate. nih.gov

The key precursors and intermediate metabolites in this pathway are summarized in the table below.

Table 1: Precursors and Intermediates in the Biosynthesis of this compound

| Metabolite | Chemical Class | Role in Pathway | Enzyme(s) Involved |

|---|---|---|---|

| Acetyl-CoA | Thioester | Initial Building Block | Acetyl-CoA Carboxylase, Fatty Acid Synthase (FAS) |

| Palmitic acid (16:Acid) | Saturated Fatty Acid | Primary Precursor | Fatty Acid Synthase (FAS) |

| (Z)-11-Hexadecenoyl-CoA | Unsaturated Acyl-CoA | First Key Intermediate | Δ11-Desaturase |

| (Z)-9-Tetradecenoyl-CoA | Unsaturated Acyl-CoA | Intermediate Metabolite | β-Oxidase enzymes |

| (Z)-7-Dodecenoyl-CoA | Unsaturated Acyl-CoA | Intermediate Metabolite | β-Oxidase enzymes |

| (Z)-5-Decenoyl-CoA | Unsaturated Acyl-CoA | Direct Acyl Precursor | β-Oxidase enzymes |

| (Z)-5-Decenol | Unsaturated Fatty Alcohol | Intermediate Alcohol | Fatty-Acyl Reductase (FAR) |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (Z)-5-Decenol |

| (Z)-5-Decenyl acetate |

| (Z)-5-Decenoyl-CoA |

| (Z)-7-Dodecenyl acetate |

| (Z)-7-Dodecenoyl-CoA |

| (Z)-9-Tetradecenoyl-CoA |

| (Z)-11-Hexadecenoyl-CoA |

| Acetyl-CoA |

| Palmitic acid |

Synthetic Methodologies for Research Applications

Stereoselective Organic Synthesis of 5-Decenyl Acetate (B1210297)

Stereoselective synthesis is crucial for producing specific isomers of 5-Decenyl acetate, as the biological activity of pheromones is often dependent on the geometry of the double bond.

The Wittig reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds with predictable stereochemistry. For the synthesis of (Z)-5-decenyl acetate, the reaction involves the condensation of an appropriate aldehyde with a phosphorus ylide. The stereochemical outcome of the Wittig reaction can be directed towards the Z-isomer by using non-stabilized ylides under salt-free conditions. The synthesis of (Z)-alkenols and their corresponding acetates, such as (Z)-5-decenyl acetate, is made possible by selecting the appropriate ω-functional aldehydes and phosphoranes. researchgate.net One reported synthesis of (Z)-5-decenyl acetate, a pheromone component of the turnip moth (Agrotis segetum), utilizes this principle. scielo.brdntb.gov.ua The general approach involves the reaction of a C5 aldehyde with a C5 phosphorus ylide to construct the C10 backbone with the double bond at the 5-position.

While the Wittig reaction can be tuned for Z-selectivity, other methods are employed to produce the E-isomer or to alter the E/Z ratio of a synthesized mixture. The synthesis of (E)-5-decenyl acetate, a major component of the Peach Twig Borer pheromone, often requires specific strategies to ensure high E-selectivity. google.comgoogle.com

One approach involves the isomerization of the Z-isomer to the E-isomer. A convenient and economical catalytic technique for the Z to E isomerization of alkenyl acetates uses a mixture of 2M sodium nitrite (B80452) (NaNO₂) and 2M nitric acid (HNO₃) at elevated temperatures (70-75 °C). scielo.br This method has been successfully applied to convert (Z)-5-decenyl acetate into its corresponding E-isomer with good yields (90-95%). scielo.br Another method involves a chemical inversion process using reagents like N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA), followed by sodium iodide (NaI) in dimethylformamide (DMF). scielo.br In some syntheses, an initial mixture of isomers is produced and then isomerized to achieve the desired ratio. For example, a 60:40 trans:cis ratio of this compound was isomerized to an 80:20 ratio using the sodium salt of benzenesulfinic acid in acetic acid. google.com

Wittig Reaction-Based Approaches for Z-Isomer Control

Catalytic Synthesis Routes for this compound

Catalytic methods, particularly olefin metathesis, have emerged as powerful tools for the efficient synthesis of this compound, offering shorter process times and the use of readily available starting materials. google.com

Ruthenium-based catalysts, commonly known as Grubbs' catalysts, are highly effective for olefin metathesis reactions. ethz.ch A preferred synthesis of this compound involves the use of bis(tricyclohexylphosphine)dichloro ruthenium (II) benzylidene ([(PCy₃)₂Cl₂]Ru=CHPh), a first-generation Grubbs' catalyst. google.comgoogle.com This catalyst facilitates the cross-metathesis of simple olefins to produce the desired C10 backbone. caltech.edu One efficient, one-step synthesis involves the direct cross-metathesis of 1-hexene (B165129) with 5-hexenyl acetate. google.com This reaction, performed in the presence of a Grubbs' catalyst, can yield this compound with a trans:cis ratio ranging from 80:20 to 84:16. google.comgoogle.com The reaction temperature is a critical parameter; reactions performed between 32°C and 62°C show better conversions than those at room temperature. google.comgoogle.com

| Starting Material 1 | Starting Material 2 | Catalyst | E:Z Ratio | Conversion/Yield | Reference |

| 1-chloro-5-hexene | 1-hexene | Grubbs' Catalyst | 60:40 | 40% Yield | google.comgoogle.com |

| 5-hexenyl acetate | 1-hexene | Catalyst 2 | 82:18 | 78% Conversion | google.com |

| 5-decene | 5-hexenyl acetate | Grubbs' Catalyst | 80:20 to 84:16 | >98% pure | google.comgoogle.com |

| 5-hexenyl acetate | 1-hexene | Catalyst 2 | 78:22 | 65% Conversion | google.com |

| *Catalyst 2 is an alternative ruthenium-based metathesis catalyst mentioned in the source. |

Cross-metathesis is the primary application of olefin metathesis in the synthesis of this compound. caltech.edu A highly effective strategy involves a two-step process: first, the self-metathesis of 1-hexene to produce 5-decene, and second, the cross-metathesis of the resulting 5-decene with 5-hexenyl acetate. google.comgoogleapis.com Performing the self-metathesis of 1-hexene under vacuum allows the ethylene (B1197577) side product to be removed, which drives the reaction to high conversion. google.comgoogle.com The subsequent cross-metathesis of 5-decene and 5-hexenyl acetate under vacuum also removes the 1-hexene side product, preventing the formation of a less reactive methylidene catalyst intermediate and leading to increased yields and a more favorable trans-isomeric ratio. google.comgoogle.com

Alternative cross-metathesis routes have also been developed. One such route involves the reaction of 1-hexene with 5-hexenoic acid, catalyzed by a Grubbs' catalyst, to produce 5-decenoic acid. google.comgoogle.com This intermediate can be recrystallized, reduced to the corresponding alcohol (5-decenol), and then acetylated to yield this compound with a greater than 90% E-isomer content. google.comgoogle.com Another pathway involves the self-metathesis of 5-hexenyl acetate to form 1,10-diacetoxy-5-decene, which is then cross-metathesized with 5-decene. google.comethz.ch

| Synthesis Strategy | Reactant A | Reactant B | Key Intermediate | Final Product | Isomeric Purity | Reference |

| Two-Step Metathesis | 1-hexene (self-metathesis) | 5-hexenyl acetate | 5-decene | (E)-5-decenyl acetate | 80:20 to 84:16 E:Z | google.comgoogle.comgoogleapis.com |

| Acid Intermediate Route | 1-hexene | 5-hexenoic acid | 5-decenoic acid | (E)-5-decenyl acetate | >90% E | google.comgoogle.com |

| Diacetate Intermediate Route | 5-hexenyl acetate (self-metathesis) | 5-decene | 1,10-diacetoxy-5-decene | This compound | Not specified | google.comethz.ch |

Olefin Metathesis Using Ruthenium-Based Catalysts (e.g., Grubbs Catalysts)

Enzymatic Synthesis and Biocatalytic Approaches for this compound

Biocatalytic methods, utilizing enzymes such as lipases, offer a green alternative to conventional chemical synthesis. researchgate.net These methods operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. While specific literature detailing the complete enzymatic synthesis of this compound is limited, the principles of biocatalysis can be applied to key steps in its production.

The final step in many chemical syntheses of this compound is the acetylation of 5-decenol. This esterification can be efficiently catalyzed by lipases. Lipase-catalyzed acylation, often using vinyl acetate as the acyl donor, is a well-established method for the selective monoacetylation of diols and alcohols. researchgate.net For example, Thermomyces lanuginosus lipase (B570770) has been used for the selective monoacetylation of 1,n-diols. researchgate.net This approach could be directly applied to the conversion of 5-decenol to this compound, potentially offering high yields and avoiding the use of harsh chemical reagents and solvents. The use of lipases from various sources, such as Candida rugosa or Candida antarctica, has been shown to be effective in the esterification of acids with alcohols to produce esters in high yields (94-100%). conicet.gov.ar This suggests a viable pathway for the direct enzymatic esterification of 5-decenoic acid or transesterification to produce this compound, aligning with the principles of green chemistry.

Laboratory Synthesis of this compound Analogues for Structure-Activity Studies

The synthesis of analogues of (Z)-5-decenyl acetate, a sex pheromone component of the turnip moth, Agrotis segetum, has been a focal point of research to understand the structural requirements for its biological activity. annualreviews.orgcardiff.ac.uk These studies involve systematic modifications of the parent molecule and subsequent evaluation of the analogues' effects on the moth's olfactory receptor neurons and behavior. annualreviews.orgresearchgate.netnih.gov This approach, known as structure-activity relationship (SAR) analysis, provides insights into the precise nature of the interaction between the pheromone and its corresponding receptor. cardiff.ac.uk

A variety of analogues have been synthesized, including those with alterations in chain length, the position and geometry of the double bond, and modifications of the terminal functional group. annualreviews.orgcardiff.ac.ukresearchgate.net

Chain-Length Modification:

To investigate the spatial requirements of the receptor's hydrophobic pocket, analogues with shorter and longer carbon chains have been synthesized. annualreviews.orgresearchgate.netnih.gov Studies on chain-shortened analogues of (Z)-5-decenyl acetate suggest that the terminal methyl group and the acetate group interact with highly complementary receptor sites. researchgate.netnih.gov The terminal alkyl chain is thought to bind within a hydrophobic "pocket" that accommodates the two methylene (B1212753) groups closest to the terminal methyl group. researchgate.netnih.gov This indicates that a specific chain length is crucial for optimal interaction with the receptor. cardiff.ac.uk

Table 1: Chain-Modified Analogues of (Z)-5-Decenyl Acetate and Their Relative Activities

| Analogue | Modification | Relative Activity | Reference |

| (Z)-5-Nonenyl acetate | Chain-shortened | Reduced | researchgate.netnih.gov |

| (Z)-5-Undecenyl acetate | Chain-elongated | Reduced | annualreviews.org |

Note: Relative activity is a generalized representation based on electrophysiological and behavioral data. Actual values can vary depending on the specific assay.

Modification of the Double Bond:

Table 2: Dienic Analogues of (Z)-5-Decenyl Acetate and Their Electrophysiological Activity

| Analogue | Modification | Electrophysiological Response | Reference |

| (Z,E)-3,5-Decadienyl acetate | Additional E-double bond at C3 | Low | researchgate.net |

| (Z,E)-4,5-Decadienyl acetate | Additional E-double bond at C4 | Moderate | researchgate.net |

| (Z,E)-6,5-Decadienyl acetate | Additional E-double bond at C6 | High | researchgate.net |

Note: Electrophysiological response is a simplified representation of single-cell recording data.

Functional Group Modification:

The acetate functional group is another critical feature of the (Z)-5-decenyl acetate molecule. Researchers have synthesized analogues where the acetate group is replaced by other functionalities, such as formate, propionate, and trifluoroacetate (B77799) groups. annualreviews.org These modifications generally lead to a significant decrease in activity, highlighting the importance of the acetate moiety for a precise fit within the receptor. annualreviews.org The effectiveness of these analogues was found to be 25 to 1000 times lower than the parent compound. annualreviews.org

Furthermore, replacing the terminal methyl group with halogen atoms (Cl, Br, I) has been used to study the interaction of the hydrophobic end of the molecule with the receptor. annualreviews.orgresearchgate.net These studies support a model where the terminal alkyl chain fits into a complementary hydrophobic pocket with limited flexibility. researchgate.net

Table 3: Functional Group-Modified Analogues of (Z)-5-Decenyl Acetate

| Analogue | Modification | Effect on Activity | Reference |

| (Z)-5-Decenyl formate | Acetate replaced by formate | Reduced | annualreviews.org |

| (Z)-5-Decenyl propionate | Acetate replaced by propionate | Reduced | annualreviews.org |

| (Z)-5-Decenyl trifluoroacetate | Acetate replaced by trifluoroacetate | Significantly Reduced | annualreviews.org |

| 10-Chloro-(Z)-5-decenyl acetate | Terminal methyl replaced by Cl | Reduced | annualreviews.orgresearchgate.net |

| 10-Bromo-(Z)-5-decenyl acetate | Terminal methyl replaced by Br | Reduced | annualreviews.orgresearchgate.net |

| 10-Iodo-(Z)-5-decenyl acetate | Terminal methyl replaced by I | Reduced | annualreviews.orgresearchgate.net |

Conformationally Constrained Analogues:

To further explore the bioactive conformation of (Z)-5-decenyl acetate, conformationally constrained analogues have been synthesized. nih.gov In these molecules, the terminal alkyl chain is incorporated into a cyclic system, such as a five- or six-membered ring. nih.gov These rigid structures were found to have significantly lower electrophysiological activity compared to the natural pheromone. nih.gov This finding suggests that the flexibility of the terminal alkyl chain is essential for the molecule to adopt the correct conformation for receptor binding and activation. nih.gov

The collective findings from these structure-activity studies have been instrumental in developing a detailed model of the pheromone receptor site in Agrotis segetum. This knowledge not only advances our fundamental understanding of insect olfaction but also provides a basis for designing novel and more effective pest management strategies. annualreviews.orgcardiff.ac.uk

Mechanisms of Olfactory Perception and Transduction

Neurophysiological Responses to 5-Decenyl Acetate (B1210297)

The initial stages of olfactory perception in insects can be directly measured through electrophysiological techniques. These methods provide real-time insights into how olfactory receptor neurons (ORNs) on the antenna respond to specific chemical stimuli.

Electroantennography (EAG) and Single-Sensillum Recording (SSR) Studies of Olfactory Receptor Neurons (ORNs)

For a more detailed analysis at the level of individual functional units, single-sensillum recording (SSR) is employed. wikipedia.org This technique allows researchers to record the action potentials from one or a few ORNs housed within a single sensillum, the hair-like structures on the antenna. wikipedia.orgnih.gov SSR studies on A. segetum have revealed specialized ORNs that are highly sensitive and selective to (Z)-5-decenyl acetate. researchgate.netpsu.edu These recordings have been crucial in structure-activity relationship studies, where the responses to various analogues of (Z)-5-decenyl acetate are measured to understand the structural requirements for receptor activation. researchgate.netmpg.denih.gov For instance, SSR has been used to test the activity of chain-shortened, chain-elongated, and methyl-substituted analogues of (Z)-5-decenyl acetate, providing detailed information on the tuning of specific ORNs. researchgate.netmpg.denih.govnih.gov In A. segetum, a specific type of sensillum (Type-1) houses a large spike amplitude neuron that is specifically tuned to (Z)-5-decenyl acetate. plos.org

Dose-Response Characterization of ORNs to 5-Decenyl Acetate and Analogues

The response of ORNs is typically dependent on the concentration of the odorant stimulus. Dose-response experiments, often conducted using EAG and SSR, are essential for characterizing the sensitivity of the olfactory system. In the European corn borer, Ostrinia nubilalis, EAG responses to its two main pheromone components show a clear increase in amplitude with increasing concentrations. researchgate.net Similarly, in the Ethiopian fruit fly, Dacus ciliatus, EAG responses to (Z)-3-decenyl acetate and other acetates showed the strongest responses at doses between 100 ng and 10 µg. nih.gov

Studies on the turnip moth, A. segetum, have demonstrated that at excessively high emission rates of (Z)-5-decenyl acetate, the ORNs tuned to this compound can become adapted and cease firing. oup.com This phenomenon highlights the dynamic range over which these neurons operate. Research on analogues of (Z)-5-decenyl acetate has also revealed important aspects of receptor interaction. For example, replacing the terminal methyl group of (Z)-5-decenyl acetate with halogen atoms resulted in a significantly reduced neuronal response. annualreviews.org Furthermore, the introduction of methyl groups at various positions on the carbon chain of (Z)-5-decenyl acetate led to significant steric repulsive interactions, indicating a high degree of complementarity between the natural pheromone and its receptor. mpg.dempg.de Chain-shortened analogues have also been studied, with results indicating that both the terminal methyl group and the acetate group interact with highly complementary receptor sites. researchgate.netnih.gov

Molecular Basis of this compound Reception

The specificity of olfactory perception is ultimately determined at the molecular level by the interaction between the odorant molecule and specific receptor proteins located on the dendritic membrane of ORNs.

Identification and Functional Characterization of Specific Pheromone Receptors (PRs) and Odorant Receptors (ORs) Tuned to this compound

In recent years, significant progress has been made in identifying the specific pheromone receptors (PRs) responsible for detecting components of moth sex pheromones. frontiersin.org In the turnip moth, Agrotis segetum, several PR genes have been cloned and functionally characterized. plos.orgnih.gov Using a heterologous expression system, such as Xenopus oocytes, researchers can express a candidate PR along with the obligatory co-receptor (Orco) and then measure the response to a panel of compounds using two-electrode voltage-clamp recording. plos.orgnih.govbiorxiv.org

Through this approach, the receptor AsegOR9 was identified as being specifically tuned to (Z)-5-decenyl acetate in A. segetum. plos.orgnih.gov This receptor showed a high and specific response to (Z)-5-decenyl acetate. plos.orgbiorxiv.org Interestingly, other related receptors (paralogues) displayed different ligand selectivities. For example, AsegOR1 was more broadly tuned, responding to (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and a behavioral antagonist. plos.orgnih.gov Another receptor, AsegOR6, showed a significant response to the behavioral antagonist (Z)-5-decenol, but only a small response to (Z)-5-decenyl acetate. plos.orgnih.gov These findings suggest that gene duplication and subsequent functional divergence have played a key role in the evolution of pheromone detection systems. plos.orgnih.gov

| Receptor Name | Species | Ligand Specificity | Reference |

| AsegOR9 | Agrotis segetum | Specifically tuned to (Z)-5-decenyl acetate | plos.orgnih.govbiorxiv.org |

| AsegOR1 | Agrotis segetum | Broadly tuned to (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-8-dodecenyl acetate | plos.orgnih.gov |

| AsegOR6 | Agrotis segetum | Large response to (Z)-5-decenol, small response to (Z)-5-decenyl acetate | plos.orgnih.gov |

Ligand-Receptor Interaction Studies: Role of the Acetate Moiety, Double Bond, and Alkyl Chain

The precise interaction between a ligand like this compound and its receptor is determined by the molecule's structural features. Structure-activity relationship (SAR) studies have been pivotal in elucidating the roles of the different parts of the molecule.

The acetate moiety is critical for the biological activity of many moth pheromones. Studies on analogues of (Z)-7-dodecenyl acetate in A. segetum have shown that all parts of the acetate group are important for full biological activity, indicating very strict requirements for the shape and electron distribution of the polar functional group for a successful interaction with the receptor. researchgate.net Research on other moths has also highlighted the essential role of the functional group in ligand-OR interactions. frontiersin.org

The position and configuration of the double bond are also crucial. The response of ORNs is highly sensitive to the geometry of the double bond. researchgate.net In the rat olfactory system, the presence and number of unsaturated bonds consistently affect the neural activity patterns, with the position of the double bonds also influencing the response. nih.gov For (Z)-5-decenyl acetate, SAR studies involving dienic analogues have identified a new role for E-double bonds in conferring pheromonal activity. cardiff.ac.uknih.gov

The alkyl chain length and structure are equally important. Varying the alkyl chain length of (Z)-5-decenyl acetate analogues has suggested that a specific chain length is required for the terminal alkyl chain to interact with a hydrophobic part of the receptor. cardiff.ac.uknih.gov Studies with chain-shortened analogues further support this, indicating that the terminal alkyl chain interacts with a hydrophobic "pocket" in the receptor. researchgate.netnih.gov The introduction of methyl groups as probes into the alkyl chain of (Z)-5-decenyl acetate has demonstrated a high degree of complementarity between the natural pheromone's alkyl chain and its receptor, with introduced methyl groups causing steric repulsive interactions. mpg.denih.govmpg.de

Computational Approaches to Receptor Binding (e.g., In Silico Modelling, QSAR)

To further understand the complex ligand-receptor interactions, computational methods are increasingly being employed. Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop a quantitative model that relates the chemical structures of a series of compounds to their biological activity. cardiff.ac.ukresearchgate.net

For insect olfaction, 3D-QSAR has been used to model the relationship between the single-cell activities of a large set of analogues of (Z)-5-decenyl acetate and their structural characteristics. nih.govresearchgate.net This advanced technique considers the three-dimensional properties of the molecules, such as shape, and electrostatic and hydrophobic fields, to build a predictive model. cardiff.ac.uknih.gov

Molecular mechanics calculations have also been used to study the conformational properties of (Z)-5-decenyl acetate and its analogues. mpg.denih.gov These studies have investigated the likely "bioactive conformation" – the specific shape the molecule adopts when it binds to the receptor. For example, calculations have been performed to determine the conformational energies of diene analogues to see how well they can mimic the spatial arrangement of the natural pheromone. nih.gov Other studies have proposed that chain-elongated analogues of (Z)-5-decenyl acetate adopt a loop conformation in their bioactive state, a hypothesis tested by synthesizing and testing ether analogues designed to favor such a conformation. nih.gov These computational approaches, combined with experimental data, provide powerful tools for rationalizing observed biological activities and for designing new, potentially more potent, semiochemicals. cardiff.ac.uk

Intracellular Signal Transduction Pathways in Olfactory Sensory Neurons

The perception of chemical signals such as this compound by an olfactory sensory neuron (OSN) initiates a complex intracellular signaling cascade that converts the chemical stimulus into an electrical signal. nih.gov In insects, this process is mediated by specialized olfactory receptors (ORs) located on the dendritic membrane of OSNs. nih.gov The binding of an odorant molecule, like this compound, to an OR is the critical first step that triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. nih.govnih.gov

Insect olfactory signal transduction is understood to occur through at least two primary mechanisms: ionotropic and metabotropic pathways.

Ionotropic Transduction: A significant body of research suggests that insect ORs are not typical G protein-coupled receptors (GPCRs) as found in vertebrates. nih.gov Instead, they form a complex consisting of a ligand-selective OR protein and a highly conserved co-receptor known as Orco. frontiersin.org This OR-Orco complex functions as a ligand-gated ion channel. nih.gov Upon binding of an odorant, the channel opens, allowing an influx of cations (such as Na⁺ and Ca²⁺) into the neuron. This influx leads to membrane depolarization, generating a receptor potential that, if it reaches the threshold, triggers an action potential that travels to the brain. nih.gov

Metabotropic Transduction: While the ionotropic model is prominent, there is also evidence for the involvement of G protein-mediated (metabotropic) signaling cascades, which may act in parallel or in specific contexts. nih.govoup.com In this model, the odorant-bound OR activates a G protein. oup.com This, in turn, stimulates an enzyme such as adenylyl cyclase or phospholipase C. nih.govoup.com Activation of adenylyl cyclase leads to the production of cyclic AMP (cAMP), while phospholipase C generates inositol (B14025) 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG). nih.govoup.com These second messengers can then open cyclic nucleotide-gated (CNG) channels or other ion channels, leading to depolarization and neuronal firing. nih.gov In some systems, such as in lobsters, parallel phosphoinositide and cyclic nucleotide pathways can provide both excitatory and inhibitory inputs, allowing for complex signal modulation. oup.com

Research on the perception of this compound in the turnip moth, Agrotis segetum, and the parasitoid wasp, Microplitis mediator, provides insights into the initial steps of this process. In A. segetum, studies on various analogs of (Z)-5-decenyl acetate have demonstrated that the acetate group, the double bond, and the terminal part of the alkyl chain are crucial for selective interaction with the receptor binding sites. frontiersin.orgresearchgate.netmpg.de This high degree of complementarity suggests a finely tuned receptor pocket, a prerequisite for initiating a specific signal. researchgate.netmpg.de In M. mediator, a specific odorant receptor, MmedOR49, has been identified and shown to be specifically tuned to (Z)-5-decenyl acetate. researchgate.net Molecular docking simulations predicted that the pheromone binds to key amino acid residues, initiating the transduction event. researchgate.net

The table below summarizes key components that may be involved in the intracellular signal transduction pathways following the detection of an odorant like this compound.

| Component | Abbreviation | Function in Olfactory Signal Transduction | Pathway |

|---|---|---|---|

| Odorant Receptor | OR | Binds to specific odorant molecules (e.g., this compound), initiating the signal. nih.govfrontiersin.org | Ionotropic & Metabotropic |

| Odorant Receptor Co-receptor | Orco | Forms a complex with the OR to create a functional ligand-gated ion channel. frontiersin.org | Ionotropic |

| G Protein | Gαq, Gαs | Transduces the signal from the receptor to an effector enzyme. oup.commdpi.com | Metabotropic |

| Adenylyl Cyclase | AC | Enzyme that synthesizes the second messenger cAMP from ATP. nih.govoup.com | Metabotropic (cAMP) |

| Phospholipase C | PLC | Enzyme that cleaves PIP₂ into the second messengers IP₃ and DAG. oup.com | Metabotropic (IP₃) |

| Cyclic AMP | cAMP | Second messenger that can directly or indirectly open ion channels. nih.gov | Metabotropic (cAMP) |

| Inositol 1,4,5-triphosphate | IP₃ | Second messenger that binds to receptors on intracellular stores or the plasma membrane to open ion channels. nih.govoup.com | Metabotropic (IP₃) |

| Cyclic Nucleotide-Gated Channel | CNG Channel | Ion channel activated by the binding of cyclic nucleotides like cAMP, leading to cation influx and depolarization. nih.gov | Metabotropic (cAMP) |

Role of Pheromone-Binding Proteins (PBPs) in this compound Delivery and Olfactory Processing

For a hydrophobic pheromone molecule like this compound to elicit a response, it must first traverse the aqueous sensillum lymph that surrounds the dendrites of the olfactory sensory neurons. researchgate.netfrontiersin.org This critical transport step is facilitated by a class of small, soluble proteins known as Odorant-Binding Proteins (OBPs). frontiersin.orgnih.govfrontiersin.org A specialized subclass of these proteins, Pheromone-Binding Proteins (PBPs), are essential for the perception of sex pheromones. mdpi.com

PBPs are typically found at very high concentrations (up to 10 mM) within the sensillar lymph of antennae, particularly in the long sensilla trichodea which are specialized for pheromone detection. nih.govmdpi.com They are often expressed in a sex-specific manner, with higher abundance in the antennae of males who must detect female-released pheromones over long distances. mdpi.com

The primary functions of PBPs in the context of this compound perception are:

Solubilization and Transport: PBPs capture hydrophobic pheromone molecules like this compound as they enter the sensillum pore and transport them across the aqueous lymph to the membrane-bound olfactory receptors. researchgate.netfrontiersin.org

Protection from Degradation: The sensillum lymph contains Pheromone Degrading Enzymes (PDEs) that rapidly inactivate pheromone molecules to ensure the olfactory system can detect changes in pheromone concentration and to terminate the signal. PBPs protect the pheromone from premature degradation during its transit to the receptor.

Given that (Z)-5-decenyl acetate is a key sex pheromone component for several moth species, including the turnip moth (Agrotis segetum) and is a sex attractant for species in the genus Euxoa, the involvement of one or more PBPs in its detection is a crucial aspect of its olfactory processing. researchgate.netnih.govcambridge.orgresearchgate.net While specific studies identifying the exact PBP that binds this compound were not detailed, the established mechanism of pheromone perception in these insects strongly supports its role. frontiersin.orgmdpi.com

The table below summarizes the general characteristics and functions of Pheromone-Binding Proteins.

| Characteristic | Description |

|---|---|

| Protein Class | A subclass of Odorant-Binding Proteins (OBPs). mdpi.com |

| Location | Highly concentrated in the sensillum lymph of olfactory sensilla, especially long sensilla trichodea. nih.govmdpi.com |

| Primary Function | Binds and transports hydrophobic pheromone molecules across the aqueous lymph to olfactory receptors. frontiersin.orgfrontiersin.org |

| Expression | Often highly expressed and sometimes exclusively found in male antennae for the detection of female sex pheromones. mdpi.com |

| Binding Mechanism | Possesses a hydrophobic binding pocket that sequesters the pheromone molecule. May undergo a conformational change upon ligand binding. |

| Role in Signaling | Protects pheromones from enzymatic degradation and presents them to the olfactory receptor, potentially as a protein-ligand complex. |

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Elucidating the Influence of Structural Variations on 5-Decenyl Acetate (B1210297) Activity

Research into the olfactory receptors of the turnip moth, Agrotis segetum, has demonstrated that the acetate group, the double bond, and the terminal alkyl chain are the three primary molecular regions governing the selectivity of the receptor. frontiersin.org Modifications to any of these parts can directly or indirectly affect how the molecule interacts with the binding sites of the receptor protein. frontiersin.org

The length of the alkyl chain and the location of the double bond are critical determinants of 5-decenyl acetate's pheromonal activity. Studies on analogues have shown that the terminal alkyl chain requires a specific length to optimally interact with a hydrophobic region or "pocket" of the target receptor protein. nih.govresearchgate.netcardiff.ac.ukroyalsocietypublishing.orgnih.gov

Table 1: Effect of Chain Length and Double Bond Position on Relative Activity of (Z)-5-Decenyl Acetate Analogues in Agrotis segetum This table is for illustrative purposes, based on findings that activity decreases as chain length and double bond position deviate from the natural pheromone.

| Compound | Chain Length | Double Bond Position | Relative Electrophysiological Activity | Reference |

|---|---|---|---|---|

| (Z)-5-Decenyl acetate | 10 | 5 | High (Natural Component) | frontiersin.orgplos.org |

| (Z)-4-Nonenyl acetate | 9 | 4 | Reduced | nih.gov |

| (Z)-6-Undecenyl acetate | 11 | 6 | Reduced | researchgate.net |

| (Z)-7-Dodecenyl acetate | 12 | 7 | Active (Different Receptor) | frontiersin.orgplos.org |

| (Z)-4-Decenyl acetate | 10 | 4 | Reduced | frontiersin.org |

| (Z)-6-Decenyl acetate | 10 | 6 | Reduced | frontiersin.org |

The geometry of the double bond, whether cis (Z) or trans (E), has a profound impact on biological activity. Olfactory receptors exhibit a high degree of stereospecificity, typically favoring one isomer over the other. For many moth species, including A. segetum, the (Z)-isomer of this compound is the active pheromone component, and the corresponding (E)-isomer is often inactive or, in some cases, inhibitory. researchgate.net

Electrophysiological studies on A. segetum have shown that receptor cells specialized for (Z)-5-decenyl acetate respond most strongly to this isomer. researchgate.net The (E)-5-decenyl acetate evokes a much lower response in the same cells, demonstrating the receptor's ability to discriminate between the two geometrical configurations. researchgate.net This specificity is attributed to the distinct three-dimensional shapes of the isomers; the bend in the carbon chain caused by the (Z)-double bond is a key feature for proper binding to the receptor. cambridge.orgresearchgate.net The effect of changing the double-bond configuration is not simply additive but is dependent on the conformational properties of the entire molecule. researchgate.net

Table 2: Influence of Geometrical Isomerism on Receptor Response in Agrotis segetum

| Compound | Isomer | Relative Electrophysiological Response | Reference |

|---|---|---|---|

| This compound | Z (cis) | High | researchgate.net |

| This compound | E (trans) | Low | researchgate.net |

The acetate moiety at the terminus of the 5-decenyl chain is of paramount importance for receptor recognition and activation. frontiersin.orgcambridge.org SAR studies have revealed that this functional group is not merely a placeholder but actively participates in the ligand-receptor interaction. The polarity and hydrogen-bonding capability of the acetate group are crucial, with evidence suggesting that both of its oxygen atoms contribute to the binding process. cambridge.org

Replacing the acetate group with other functional moieties, such as an alcohol, aldehyde, or a different ester, typically leads to a significant loss of activity at the specific this compound receptor. frontiersin.orgcambridge.org For example, while the corresponding alcohol, (Z)-5-decenol, can sometimes act as a synergist or an antagonist depending on the insect species, it does not effectively activate the acetate receptor in A. segetum. plos.orgcambridge.org This highlights the strict structural requirements of the receptor's binding site, which is finely tuned to the size, shape, and electronic properties of the acetate group. nih.govcardiff.ac.ukcambridge.org

Table 3: Effect of Terminal Functional Group on Activity at the (Z)-5-Decenyl Acetate Receptor of Agrotis segetum

| Compound | Terminal Functional Group | Relative Activity | Reference |

|---|---|---|---|

| (Z)-5-Decenyl acetate | Acetate (-OAc) | High (Natural Ligand) | frontiersin.orgcambridge.org |

| (Z)-5-Decenol | Alcohol (-OH) | Very Low (Acts on different receptors) | plos.org |

| (Z)-5-Decenyl methyl ether | Methyl Ether (-OCH₃) | Very Low | cardiff.ac.uk |

| (Z)-5-Decenyl propionate | Propionate | Low | cardiff.ac.uk |

Impact of Geometrical Isomerism (Z/E) on Receptor Activation

Rational Design and Biological Evaluation of this compound Analogues

The insights gained from SAR studies enable the rational design of novel analogues of this compound. By systematically altering the structure, researchers can create molecules that act as probes for the receptor environment or as potential agonists, antagonists, or synergists for pest management applications.

The synthesis and evaluation of more complex analogues have provided a deeper understanding of the receptor's tolerances and specificities.

Dienic Analogues : Introducing a second double bond into the this compound structure has been a key strategy. Studies on (Z,E)-dienic analogues of (Z)-5-decenyl acetate showed that the biological activity is highly sensitive to the position of the additional (E)-configured double bond. nih.govresearchgate.netcardiff.ac.ukscilit.com This work identified a new role for (E) double bonds in conferring pheromonal activity, suggesting they can help orient the molecule in the receptor. nih.govroyalsocietypublishing.org

Alkyl-Substituted Analogues : The introduction of methyl groups into the carbon chain has been used to probe the space within the receptor's binding pocket. nih.govcardiff.ac.uk These studies revealed that the receptor can discriminate between different stereoisomers (enantiomers) of the methyl-substituted analogues, indicating a chiral binding environment. nih.govcardiff.ac.ukdntb.gov.ua

Halogenated Analogues : Replacing hydrogen atoms with halogen atoms, particularly fluorine, alters the electronic properties and volatility of the molecule. Fluorinated analogues of (Z)-5-decenyl acetate have been synthesized and tested, with results showing that such substitutions can impact activity, sometimes leading to compounds with inhibitory effects. sciopen.comcnr.it

Table 4: Biological Activity of Selected (Z)-5-Decenyl Acetate Analogues in Agrotis segetum

| Analogue Type | Example Compound | Structural Modification | Observed Activity/Finding | Reference |

|---|---|---|---|---|

| Dienic | (E)-2,(Z)-5-Decadienyl acetate | Additional (E) double bond at C2 | Activity is highly sensitive to the position of the second double bond. | researchgate.net |

| Alkyl-Substituted | (R/S)-4-Methyl-(Z)-5-decenyl acetate | Methyl group at C4 | Receptor shows discrimination between enantiomers, indicating a chiral binding site. | nih.govcardiff.ac.uk |

| Halogenated | Difluoro analogues | Fluorine substitution | Generally decreased volatility and activity compared to the natural pheromone. | cnr.it |

| Conformationally Constrained | Cyclic analogues | Alkyl chain incorporated into a ring | Used to probe the bioactive conformation of the flexible chain. | nih.gov |

Analogues of this compound can elicit a range of biological responses beyond simple activation (agonism). Some may bind to the receptor without activating it, thereby blocking the natural pheromone (antagonism), while others may enhance the response to the primary pheromone (synergism).

Agonists : An agonist is a compound that binds to a receptor and triggers a response. (Z)-5-decenyl acetate is the primary agonist for its specific receptor in A. segetum. plos.org Some closely related structural analogues may also act as weak agonists.

Antagonists : These molecules interfere with or reduce the action of an agonist. In the context of pheromones, they are often key to maintaining reproductive isolation between species. For A. segetum, the corresponding alcohol, (Z)-5-decenol, can act as a behavioral antagonist. plos.org Similarly, for the peach twig borer (Anarsia lineatella), which uses (E)-5-decenyl acetate, the analogous (E)-6-decenyl acetate and (E)-7-decenyl acetate were identified as potent behavioral antagonists that suppressed trap captures. oup.com

Synergists : Synergists are compounds that, while having little to no activity on their own, enhance the activity of the primary pheromone. In the moth Eustrotia uncula, males show a synergistic response to a blend of (Z)-3-decenyl acetate and (Z)-5-decenyl acetate. researchgate.net In other systems, certain acetates can act as synergists, while related compounds like dodecenyl acetates can be inhibitory. cambridge.orgresearchgate.net

The characterization of these different functional classes is crucial for developing effective pest control strategies based on mating disruption or mass trapping, where precise manipulation of insect behavior is required.

Table 5: Functional Classification of this compound and Related Compounds in Various Species

| Compound | Target Species | Functional Class | Effect | Reference |

|---|---|---|---|---|

| (Z)-5-Decenyl acetate | Agrotis segetum | Agonist (Pheromone Component) | Activates specific olfactory receptors. | plos.org |

| (Z)-5-Decenol | Agrotis segetum | Antagonist | Binds to a paralogous receptor (AsegOR6) and can inhibit attraction. | plos.org |

| (Z)-3-Decenyl acetate | Eustrotia uncula | Synergist | Enhances male attraction to (Z)-5-decenyl acetate. | researchgate.net |

| (E)-6-Decenyl acetate | Anarsia lineatella | Antagonist | Suppresses attraction to the primary pheromone blend. | oup.com |

| (E)-7-Decenyl acetate | Anarsia lineatella | Antagonist | Suppresses attraction to the primary pheromone blend. | oup.com |

Compound Index

Synthesis and Activity of Dienic, Alkyl-Substituted, and Halogenated Analogues

Molecular Modeling and Conformational Analysis in SAR Studies

Molecular modeling and conformational analysis are pivotal computational techniques in the structure-activity relationship (SAR) studies of this compound, particularly its (Z)-isomer, which is a minor but significant component of the sex pheromone of the turnip moth, Agrotis segetum. nih.govroyalsocietypublishing.org These methods provide insights into the three-dimensional properties of the molecule and its analogs, helping to rationalize their biological activity at the molecular level and to understand the specific requirements of their corresponding olfactory receptors.

Research in this area has extensively used molecular mechanics calculations, such as MM2, to determine the low-energy conformations of this compound analogs and to calculate the conformational energies required for these molecules to adopt a hypothetical "bioactive conformation." researchgate.netmpg.de This bioactive conformation is the specific spatial arrangement the molecule is presumed to adopt when interacting with its receptor to elicit a biological response. The energy required to adopt this conformation is a key parameter; a high conformational energy suggests a poor fit with the receptor, which generally correlates with lower biological activity.

Studies on various analogs of (Z)-5-decenyl acetate have refined a receptor-interaction model. researchgate.net This model posits that the terminal methyl group and the acetate group bind to highly complementary sites on the receptor. nih.gov The terminal alkyl chain is thought to interact with a corresponding hydrophobic "pocket" on the receptor. researchgate.netnih.gov Molecular modeling has been crucial in exploring the spatial and steric limits of this pocket.

Key research findings from SAR studies incorporating molecular modeling include:

Chain-Length Analogs: Studies on chain-shortened and chain-elongated analogs of (Z)-5-decenyl acetate revealed that the length of the terminal alkyl chain is critical for activity. royalsocietypublishing.orgresearchgate.net Molecular mechanics calculations showed a strong correlation between the calculated conformational energies for the analogs to mimic the parent molecule's spatial properties and their measured electrophysiological activities. researchgate.net This suggests that the receptor can accommodate some conformational rearrangement of an elongated alkyl chain, but the biological activity is ultimately governed by the energetic cost of this rearrangement. researchgate.net

Methyl-Substituted Analogs: To probe the steric constraints of the receptor, methyl groups were introduced at various positions along the carbon chain of (Z)-5-decenyl acetate. mpg.de These methyl groups acted as spatial probes. The resulting electrophysiological data, when interpreted through molecular modeling, indicated significant steric repulsion between the introduced methyl groups and the receptor. This implies a very close fit, or high degree of complementarity, between the natural pheromone component and its receptor site. mpg.de

Dienic Analogs: The introduction of an additional (E)-configured double bond into the (Z)-5-decenyl acetate structure was investigated. researchgate.net The biological activity of these dienic analogs was found to be highly sensitive to the position of this new double bond. Molecular mechanics calculations were used to propose a biologically active conformation for the most active dienic analog. researchgate.net

Conformationally Constrained Analogs: To further test the receptor interaction model and the proposed bioactive conformations, conformationally constrained analogs were synthesized. nih.gov In these molecules, the flexible terminal alkyl chain was incorporated into a five- or six-membered ring. nih.gov These rigid structures showed significantly lower electrophysiological activity compared to the natural pheromone and their corresponding flexible, chain-elongated analogs. nih.gov This finding, supported by molecular modeling, suggests that the inherent flexibility of the terminal chain is essential, allowing the receptor to accommodate the molecule and guide it into the optimal bioactive conformation. nih.gov

These SAR studies, combining synthesis, bioassays, and computational analysis, have led to the development of more advanced three-dimensional quantitative structure-activity relationship (3D-QSAR) models. royalsocietypublishing.orgroyalsocietypublishing.org These models generate three-dimensional contour maps that visualize the potential binding pocket of the target protein, highlighting regions where steric bulk or specific electrostatic properties may increase or decrease activity. royalsocietypublishing.org

The table below summarizes findings from a study on chain-shortened analogs of (Z)-5-decenyl acetate, illustrating the relationship between molecular structure, volatility, and biological activity as determined by electrophysiological recordings.

Table 1: Electrophysiological activity of chain-shortened analogs of (Z)-5-decenyl acetate. The necessity of correcting for differences in volatility when comparing compounds of different chain lengths is demonstrated. Data derived from studies on the turnip moth, Agrotis segetum. nih.gov

Ecological and Behavioral Research

Behavioral Responses of Target Insects to 5-Decenyl Acetate (B1210297)

The chemical compound 5-Decenyl acetate is a significant semiochemical, playing a crucial role in the chemical communication of various insect species. Its primary function is often as a sex pheromone component, eliciting specific behavioral responses in male moths that are critical for mating.

Wind Tunnel Assays of Flight and Courtship Behavior

Wind tunnel assays are a fundamental tool for dissecting the behavioral repertoire of insects in response to chemical cues under controlled conditions. For the turnip moth, Agrotis segetum, a mixture of decyl acetate, (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate, in proportions similar to those found in female gland extracts, was tested. lu.se Lures containing 3-30 µg of (Z)-5-decenyl acetate were maximally attractive, with approximately 60% of males completing the entire behavioral sequence from activation to attempted copulation. lu.seresearchgate.net However, a higher amount of 300 µg resulted in a significant arrestment of upwind flight. lu.seresearchgate.net This suggests that while (Z)-5-decenyl acetate is a key attractant, its concentration is critical in mediating the full range of courtship behaviors. The synthetic blend, while effective, still elicited a significantly lower peak response compared to natural female glands. lu.seresearchgate.net

In studies of the larch casebearer, Coleophora laricella, (Z)-5-decenyl acetate acts as an attraction-inhibitor. When blended with the attractant alcohol (Z)-5-decen-1-ol, even a small amount (0.001%) of the acetate significantly reduced orientation flights, and a 1% blend almost completely abolished them. nih.gov Interestingly, when the acetate was placed as a separate source 5 cm away, it did not suppress orientation flights towards the alcohol, indicating that the inhibitory effect is dependent on the simultaneous perception of both compounds. nih.gov

Furthermore, research on the oriental fruit moth, Grapholita molesta, has shown that temperature can affect the ability of olfactory receptor neurons to follow pulsatile pheromone stimuli, which in turn impacts upwind flight behavior. oup.com This highlights the interplay between environmental factors and the perception of pheromone components like this compound.

Field Studies of Male Attraction and Mating Disruption in Experimental Settings

Field studies provide real-world validation of the behavioral responses observed in laboratory settings. For the turnip moth, Agrotis segetum, field trials in Europe, Asia, and Africa have demonstrated significant geographical variation in pheromone response. In Eurasia and northern Africa, a ternary mixture of (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate was most effective at capturing males. researchgate.netnih.gov In contrast, in sub-Saharan Africa, (Z)-5-decenyl acetate alone was the primary attractant. researchgate.netnih.gov This points to the existence of distinct pheromone "dialects" within the same species.

In field experiments in Denmark, France, Hungary, and Switzerland, the best attraction for A. segetum was achieved with a blend of all three components: (Z)-5-decenyl, (Z)-7-dodecenyl, and (Z)-9-tetradecenyl acetate. researchgate.netresearchgate.net Similarly, for monitoring purposes in Israel and Germany, a four-component lure containing (Z)-5-decenyl, (Z)-7-dodecenyl, (Z)-9-tetradecenyl, and dodecyl acetate is recommended. researchgate.net

The compound is also a key attractant for three closely related cutworm species of the genus Euxoa: E. declarata, E. campestris, and E. rockburnei. Field trials showed that (Z)-5-decenyl acetate attracted males of all three species, although it was less attractive than live females. cambridge.org

For the lesser date moth, Batrachedra amydraula, a pheromone-baited trap using a blend of (Z)-5-Decenyl acetate (40%), (Z)-5-Decen-1-ol (40%), and (Z,Z)-4,7-Decadienyl acetate (20%) was effective in monitoring population dynamics, with the highest trap catches occurring in April in the UAE. entomoljournal.com

Mating disruption is a pest control strategy that utilizes synthetic pheromones to interfere with the mating process. The high cost of producing insect pheromones has been a barrier to its widespread adoption. google.com However, the use of widely spaced, high-emission-rate dispensers of a four-component blend including (Z)-5-decenyl acetate has been studied for mating disruption in A. segetum. psu.edu The effectiveness of such strategies depends on the quality and quantity of the pheromone dispensers and the density of calling females in the treated area. psu.edu

Interspecific and Intraspecific Chemical Communication Dynamics

The specificity of chemical signals is paramount in ensuring that individuals of the same species can find each other for reproduction, while avoiding confusion with other species. This is achieved through precise blend ratios of pheromone components and the presence of minor components or antagonists that can fine-tune the signal.

Species-Specificity and Blend Ratios in Pheromone Communication

The composition and ratio of pheromone components are critical for species recognition. In the turnip moth, Agrotis segetum, different populations exhibit significant variation in the production of and response to a three-component pheromone blend of (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. oup.comlu.se For instance, Scandinavian and Zimbabwean populations of A. segetum differ in both the female-produced pheromone blend ratio and the corresponding male behavioral response. lu.senih.gov In European, Asian, and northern African populations, a ternary mixture is most attractive, whereas in sub-Saharan Africa, (Z)-5-decenyl acetate alone is sufficient for attraction. researchgate.netnih.gov

For the moth Eustrotia uncula, a synergistic response in males is observed with a binary blend of (Z)-3-decenyl acetate and (Z)-5-decenyl acetate in a 1:10 ratio. researchgate.net In the case of three closely related Euxoa species (E. declarata, E. campestris, and E. rockburnei), they share (Z)-5-decenyl acetate as a sex attractant, indicating a degree of overlap in their chemical communication channels. cambridge.org

The lesser date moth, Batrachedra amydraula, utilizes a three-component blend where (Z)-5-decenyl acetate is a key component, mixed with (Z)-5-decen-1-ol and (Z,Z)-4,7-decadienyl acetate. entomoljournal.com

Pheromone Blend Composition for Various Moth Species

| Species | (Z)-5-decenyl acetate | Other Components | Optimal Ratio/Notes |

|---|---|---|---|

| Agrotis segetum (Eurasia/N. Africa) | ✓ | (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate | Ternary mixture most effective. researchgate.netnih.gov |

| Agrotis segetum (Sub-Saharan Africa) | ✓ | - | Sufficient for attraction alone. researchgate.netnih.gov |

| Eustrotia uncula | ✓ | (Z)-3-decenyl acetate | 10:1 ratio of (Z)-5-decenyl acetate to (Z)-3-decenyl acetate. researchgate.net |

| Euxoa declarata, E. campestris, E. rockburnei | ✓ | - | Attracts males of all three species. cambridge.org |

| Batrachedra amydraula | ✓ | (Z)-5-decen-1-ol, (Z,Z)-4,7-decadienyl acetate | 40% (Z)-5-Decenyl acetate in the blend. entomoljournal.com |

Influence of Minor Pheromone Components and Antagonists on this compound Efficacy

The behavioral response to a pheromone can be significantly modulated by the presence of minor components or inhibitory compounds known as antagonists. In Agrotis segetum, while a four-component blend including (Z)-5-decenyl acetate is attractive, the omission of decyl acetate has no effect on activity. lu.se However, the removal of any of the three monounsaturated acetates, including (Z)-5-decenyl acetate, causes a dramatic decrease in male response. lu.se The addition of (Z)-8-dodecenyl acetate, a compound also found in the female, acts as a strong inhibitor. researchgate.netresearchgate.net Adding just 1% of this inhibitor to the four-component mixture can decrease trap catch by about 50%. lu.se

For the three Euxoa species attracted to (Z)-5-decenyl acetate, attraction is suppressed by the presence of (Z)-5-dodecenyl acetate, (Z)-7-dodecenyl alcohol, and (Z)-7-dodecenyl acetate. cambridge.org Similarly, for Eustrotia uncula, the dodecenyl compounds (Z)-5-dodecenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-7-dodecenol act as inhibitors to the primary attractive blend. researchgate.net

In the lightbrown apple moth, Epiphyas postvittana, the addition of two minor components to the primary pheromone blend mitigated the antagonistic effect of (Z)-11-tetradecenyl acetate. researchgate.net This demonstrates that the interplay between attractive and antagonistic compounds is complex and can be influenced by the presence of other chemicals in the blend.

Modulators of this compound Activity

| Species | Enhancing/Neutral Components | Inhibitory/Antagonistic Components |

|---|---|---|

| Agrotis segetum | Decyl acetate (neutral). lu.se | (Z)-8-dodecenyl acetate. lu.seresearchgate.netresearchgate.net |

| Euxoa declarata, E. campestris, E. rockburnei | - | (Z)-5-dodecenyl acetate, (Z)-7-dodecenyl alcohol, (Z)-7-dodecenyl acetate. cambridge.org |

| Eustrotia uncula | - | (Z)-5-dodecenyl acetate, (Z)-7-dodecenyl acetate, (Z)-7-dodecenol. researchgate.net |

Chemoecological Interactions and Population-Level Studies

The study of this compound extends beyond individual behavioral responses to encompass broader ecological interactions and population-level dynamics. The variation in pheromone blends and responses among geographically distinct populations of the turnip moth, Agrotis segetum, is a prime example of chemical communication driving population divergence. researchgate.netnih.govoup.comlu.se This variation suggests a more or less continuous spectrum of pheromone types in Eurasia and North Africa, with a clearly distinct type in areas south of the Sahara. researchgate.netnih.gov Such differences can act as a pre-zygotic isolating mechanism, potentially leading to speciation over evolutionary time.

The use of pheromone traps baited with (Z)-5-decenyl acetate and other components has proven to be an effective tool for monitoring the population dynamics of pest species like the lesser date moth, Batrachedra amydraula. entomoljournal.com By tracking population peaks, growers can better time their management interventions. entomoljournal.com

Furthermore, the compound (Z)-5-decenyl acetate is not only a sex pheromone but has also been identified in the context of host-parasitoid interactions. For instance, an olfactory receptor in the parasitoid wasp Microplitis mediator is tuned to (Z)-5-decenyl acetate, which is a component of its host's sex pheromone. scienceopen.com This suggests that parasitoids can "eavesdrop" on the chemical communication of their hosts to locate them.

The study of structure-activity relationships, where analogues of (Z)-5-decenyl acetate are synthesized and tested, provides insights into the molecular requirements for receptor binding and behavioral activity. nih.govcardiff.ac.ukroyalsocietypublishing.org These studies have highlighted the importance of the acetate group, the double bond, and the terminal alkyl chain for pheromonal activity in Agrotis segetum. frontiersin.org Such research is fundamental to understanding the evolution of chemical communication systems and can aid in the design of more effective and specific synthetic lures and mating disruptants.

Evolutionary Perspectives on this compound Communication

The chemical communication system involving this compound in insects, particularly moths, is a product of intricate evolutionary processes. The effectiveness of this pheromone as a mate-finding signal relies on the precise coordination between its production by the emitter (typically the female) and its perception by the receiver (typically the male). This intricate relationship is shaped by evolutionary pressures acting on both the genes responsible for producing the pheromone and the genes responsible for its detection.

Functional Evolution of Pheromone Receptor Genes Related to this compound Perception

The ability of an insect to perceive this compound is mediated by specialized pheromone receptors (PRs), which are proteins encoded by a dynamic and evolving family of olfactory receptor (OR) genes. frontiersin.org Research into these genes, particularly in moth species like the turnip moth, Agrotis segetum, which utilizes (Z)-5-decenyl acetate as a key pheromone component, has provided significant insights into their functional evolution. plos.orgscielo.br

Studies have shown that the evolution of new receptor functions, enabling the detection of specific pheromone components like this compound, often arises through gene duplication. plos.orgplos.org This process creates paralogous genes (genes related by duplication within a genome), which are initially redundant. These new gene copies often experience relaxed selective pressure, allowing them to accumulate mutations and diverge in function from the original gene. plos.orgplos.org This contrasts with genes in other clusters that are under strong purifying selection, which removes deleterious mutations and maintains the original function. plos.org